molecular formula C15H29O2- B1260718 Pentadecanoate

Pentadecanoate

Cat. No.: B1260718
M. Wt: 241.39 g/mol
InChI Key: WQEPLUUGTLDZJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecanoate is a straight-chain, saturated fatty acid anion resulting from the deprotonation of the carboxy group of pentadecanoic acid. It is the major species at pH 7.3. It has a role as an animal metabolite and a plant metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 15:0. It is a conjugate base of a pentadecanoic acid.

Q & A

Basic Research Questions

Q. Q1. What are the primary analytical methods for detecting and quantifying pentadecanoate in biological samples, and how do researchers optimize these protocols?

Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for this compound analysis due to its high sensitivity for fatty acid methyl esters (FAMEs) . Key optimization steps include:

  • Derivatization of this compound to methyl this compound via acid-catalyzed esterification .
  • Use of deuterated internal standards (e.g., methyl this compound-d29) to correct for matrix effects and ionization efficiency .
  • Column selection (e.g., polar capillary columns) to resolve this compound from co-eluting lipids .
    Methodological Note: Validate protocols using spike-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to ensure accuracy.

Q. Q2. How do researchers synthesize isotopically labeled this compound (e.g., [¹³C]-pentadecanoate) for metabolic tracing studies?

Answer : Synthesis typically involves:

Precursor-based labeling : Incubating microbial systems (e.g., E. coli) with [¹³C]-acetate to biosynthesize labeled this compound via fatty acid synthase pathways .

Chemical synthesis : Catalytic hydrogenation of pentadecenoic acid with deuterium gas to produce deuterated analogs .
Critical Consideration: Verify isotopic purity (>98% enrichment) using high-resolution MS and account for natural isotope abundance in data interpretation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s role as a biomarker for dairy intake versus endogenous synthesis in human lipid metabolism?

Answer : Conflicting data arise from:

  • Dietary variability : this compound (C15:0) is present in dairy but also synthesized by gut microbiota .
  • Analytical confounding : Odd-chain fatty acids (e.g., C15:0) may originate from α-oxidation of longer-chain fatty acids .
    Methodological Strategies:
  • Use controlled dietary interventions paired with fecal microbiota analysis to distinguish dietary vs. microbial sources .
  • Apply compartmental modeling to isotopic tracer data (e.g., [¹³C]-pentadecanoate) to quantify endogenous vs. exogenous contributions .

Q. Q4. What experimental designs are optimal for studying this compound’s effects on cellular lipid dynamics in vitro?

Answer : Key design elements include:

  • Dose-response profiling : Test physiological concentrations (0.1–10 µM) to avoid non-specific detergent effects .
  • Time-resolved sampling : Collect lipid extracts at multiple timepoints to track this compound incorporation into phospholipids and triacylglycerols .
  • Control for isomerism : Compare this compound (C15:0) with iso- and anteiso-branched analogs to isolate chain-length-specific effects .
    Data Interpretation Tip: Use mass isotopomer distribution analysis (MIDA) to model precursor-product relationships in lipid synthesis .

Q. Q5. How should researchers address discrepancies in isotopic enrichment data when using [¹³C]-pentadecanoate to model hepatic lipogenesis?

Answer : Discrepancies often stem from:

  • Zonation heterogeneity : Hepatocyte subpopulations in the liver exhibit varying lipogenic activities, requiring spatially resolved sampling (e.g., laser-capture microdissection) .
  • Tracer recycling : Correction for [¹³C]-acetyl-CoA reincorporation into non-lipogenic pathways using kinetic modeling .
    Advanced Technique: Pair isotope tracing with flux balance analysis (FBA) to reconcile experimental MIDA curves with theoretical predictions .

Q. Methodological Best Practices

Q. Q6. How can the PICOT framework be adapted to structure hypothesis-driven studies on this compound’s metabolic functions?

Answer : Apply PICOT elements:

  • Population : Define the biological system (e.g., in vitro hepatocytes, murine models, human cohorts).
  • Intervention : Specify this compound dose, delivery method (e.g., oral gavage, IV infusion), and comparator (e.g., palmitate).
  • Outcome : Quantify endpoints like β-oxidation rates, lipid droplet formation, or inflammatory markers .
  • Time : Determine sampling intervals aligned with metabolic half-lives (e.g., 6–24 hours for acute studies) .

Q. Q7. What are the ethical and technical considerations for using this compound in human dietary intervention studies?

Answer : Ethical approvals require:

  • Safety data : Provide toxicity profiles from preclinical models (e.g., no observed adverse effect levels, NOAELs).
  • Informed consent : Disclose potential risks of high-dose fatty acid supplementation (e.g., gastrointestinal distress) .
    Technical Note: Use double-blind, placebo-controlled designs with diet standardization (e.g., 3-day food diaries) to minimize confounding .

Q. Q8. How do researchers validate this compound’s specificity in lipidomic assays when co-eluting with structurally similar fatty acids?

Answer : Validation steps include:

  • Chromatographic optimization : Adjust gradient programs and column temperatures to baseline-separate this compound from C14:0 and C16:0 .
  • MS/MS confirmation : Use selective reaction monitoring (SRM) for characteristic fragment ions (e.g., m/z 256 → 87 for methyl this compound) .
  • Cross-lab replication : Share samples with independent labs using alternative platforms (e.g., LC-MS vs. GC-MS) .

Properties

Molecular Formula

C15H29O2-

Molecular Weight

241.39 g/mol

IUPAC Name

pentadecanoate

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/p-1

InChI Key

WQEPLUUGTLDZJY-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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